7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound features an allyl group, a methyl group, and a phenethylthio group attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine derivative.
Alkylation: Introduce the allyl and methyl groups through alkylation reactions using appropriate alkyl halides.
Thioether Formation: Attach the phenethylthio group via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the allyl or phenethylthio groups.
Reduction: Reduction reactions could modify the purine core or attached groups.
Substitution: Various substitution reactions might occur, especially at the reactive sites of the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other purine derivatives.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural purines.
Receptor Binding: Potential to bind to purine receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Biomarker Research: Used in studies to identify biomarkers for various diseases.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action for 7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating biological activity. Pathways involved might include:
Signal Transduction: Affecting cellular signaling pathways.
Gene Expression: Modulating the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure but with different biological effects.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKJZLUWPZJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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